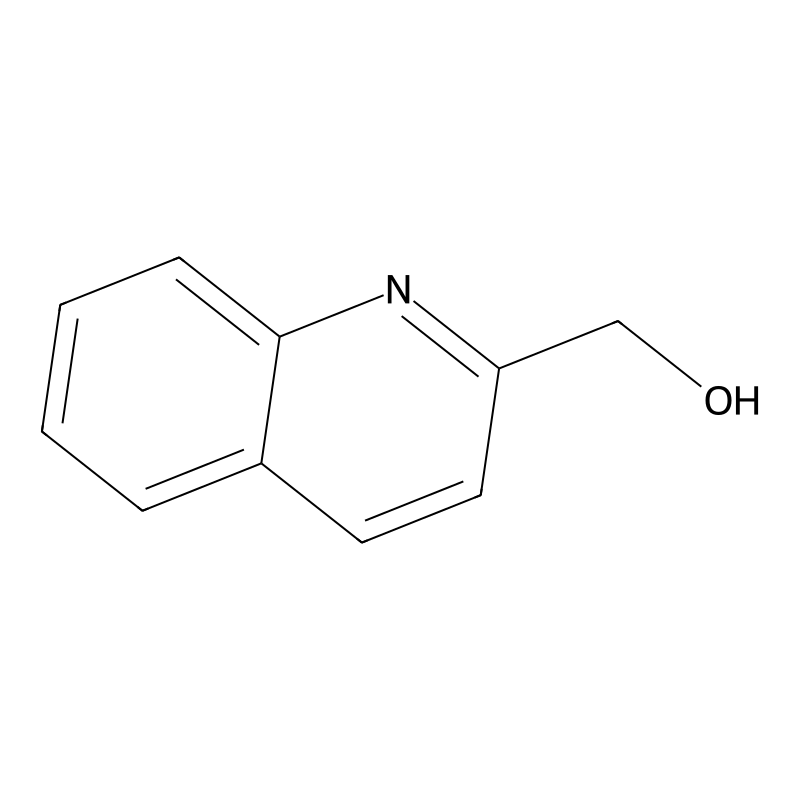

2-Quinolinylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- 2-Quinolinylmethanol can serve as a building block in the synthesis of more complex molecules . Its quinoline and hydroxyl functional groups can participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .

- This compound can be used as an intermediate in the preparation of aminopiperidines and related compounds . These compounds can act as melanin-concentrating hormone (MCH) receptor modulators, which are useful in the treatment of metabolic, feeding, and sexual disorders in humans .

- In materials science, 2-Quinolinylmethanol could potentially be used as a ligand in the construction of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

- 2-Quinolinylmethanol can be used as a pharmacophore in drug discovery . A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

- The compound’s properties can be analyzed using chemoinformatics tools to predict its behavior in biological systems . This can help in the design of new drugs and materials.

- Understanding the properties of 2-Quinolinylmethanol is crucial for safe handling and storage of the compound . This information can guide the development of safety protocols in labs and industrial settings.

Organic Synthesis

Medicinal Chemistry

Materials Science

Pharmacophores in Drug Discovery

Chemoinformatics and Molecular Modeling

Safety and Handling Procedures

2-Quinolinylmethanol is an organic compound with the molecular formula C₁₀H₉NO. It features a quinoline ring structure, which is a bicyclic compound containing both a benzene and a pyridine ring. This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the quinoline nitrogen, contributing to its unique chemical properties. The compound is typically a solid at room temperature, with a melting point ranging from 79 to 80 °C .

Due to the limited research on 2-Quinolinylmethanol, its specific mechanism of action in biological systems remains unknown. However, the presence of the quinoline core structure suggests potential areas for investigation. Quinoline derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties []. 2-Quinolinylmethanol might possess similar properties, but further research is needed to explore this possibility.

- Reduction Reactions: It can be reduced to corresponding amines or alcohols under specific conditions.

- Condensation Reactions: The hydroxymethyl group can engage in condensation reactions with carbonyl compounds, forming various derivatives.

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones, depending on the reaction conditions .

Research indicates that 2-Quinolinylmethanol exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.

- Antioxidant Activity: It has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Cytotoxic Effects: Some derivatives of 2-Quinolinylmethanol have been reported to exhibit cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological exploration .

Several methods for synthesizing 2-Quinolinylmethanol have been documented:

- From Quinoline Derivatives: Starting from substituted quinolines, 2-Quinolinylmethanol can be synthesized through nucleophilic substitution reactions involving formaldehyde and suitable nucleophiles.

- Reduction of Nitro Compounds: The reduction of nitro-substituted quinolines using various reducing agents can yield 2-Quinolinylmethanol as a product.

- Solid-Supported Synthesis: Recent studies have explored solid-supported methodologies that enhance reaction efficiency and yield .

2-Quinolinylmethanol finds applications in several fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic uses, particularly in antimicrobial and anticancer treatments.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

- Material Science: Its derivatives are explored for use in developing new materials with specific properties .

Interaction studies involving 2-Quinolinylmethanol focus on its binding affinity with biological targets. Research has shown that it can interact with enzymes and receptors, influencing various biochemical pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 2-Quinolinylmethanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methoxyquinoline | Quinoline derivative | Contains a methoxy group; enhances solubility |

| 2-Aminoquinoline | Amino derivative | Exhibits distinct biological properties; used in dye synthesis |

| 4-Hydroxyquinoline | Hydroxy derivative | Known for its antimicrobial activity; different functional group placement |

Uniqueness of 2-Quinolinylmethanol

What sets 2-Quinolinylmethanol apart from these similar compounds is its specific hydroxymethyl functional group, which not only influences its reactivity but also enhances its biological activity compared to other quinoline derivatives. This makes it a focal point for research into new therapeutic agents.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant